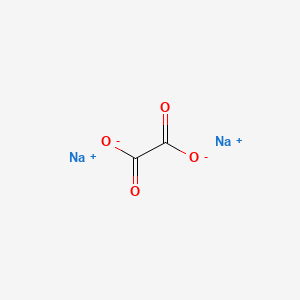

sodium;tetradecyl sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

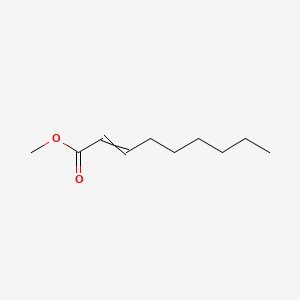

Sodium tetradecyl sulfate is an anionic surfactant commonly used in both industrial and medical applications. It is the sodium salt of the sulfate ester of tetradecanol. This compound appears as a white, waxy solid and is water-soluble. In medicine, it is primarily used as a sclerosing agent for the treatment of varicose veins and hemorrhoids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized by treating tetradecyl alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid with sodium hydroxide . The reaction can be summarized as follows:

Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide to form tetradecyl sulfate.

Neutralization: The resulting tetradecyl sulfate is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.

Industrial Production Methods: In industrial settings, the production of sodium tetradecyl sulfate involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium tetradecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium tetradecyl sulfate can react with nucleophiles such as hydroxide ions, leading to the formation of tetradecyl alcohol and sodium sulfate.

Oxidation Reactions: Under oxidative conditions, the sulfate ester group can be oxidized to form sulfonic acids.

Reduction Reactions: Reduction of sodium tetradecyl sulfate can lead to the formation of tetradecyl alcohol and sulfur dioxide.

Major Products Formed:

Substitution: Tetradecyl alcohol and sodium sulfate.

Oxidation: Sulfonic acids.

Reduction: Tetradecyl alcohol and sulfur dioxide.

Applications De Recherche Scientifique

Sodium tetradecyl sulfate has a wide range of applications in scientific research:

Biology: In biological research, sodium tetradecyl sulfate is used to study cell membrane interactions and protein denaturation.

Mécanisme D'action

Sodium tetradecyl sulfate exerts its effects by acting as a potent toxin for endothelial cells. When injected into veins, it causes irritation and inflammation of the vein walls, leading to the formation of a clot within the vein. This clot eventually results in the vein closing off, and the body redirects blood flow to healthier veins . The compound’s action on lipid molecules in the cells of the vein wall causes inflammatory destruction of the internal lining of the vein and thrombus formation .

Comparaison Avec Des Composés Similaires

Sodium lauryl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.

Sodium dodecyl sulfate: Similar in structure but with a twelve-carbon alkyl chain.

Polidocanol: A non-ionic surfactant used as a sclerosing agent, differing in its chemical structure and mechanism of action.

Uniqueness: Sodium tetradecyl sulfate is unique due to its specific alkyl chain length and its effectiveness as a sclerosing agent. Its ability to cause endothelial cell destruction and subsequent vein sclerosis makes it particularly valuable in medical applications .

Propriétés

IUPAC Name |

sodium;tetradecyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUIQOIQVMNQAP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

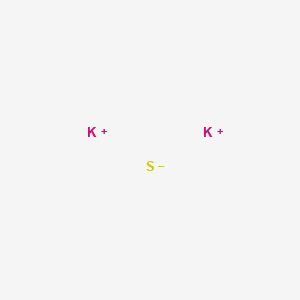

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

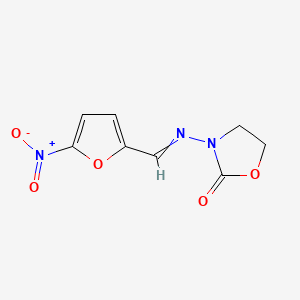

![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]ethyl]methanimidothioate](/img/structure/B7821787.png)

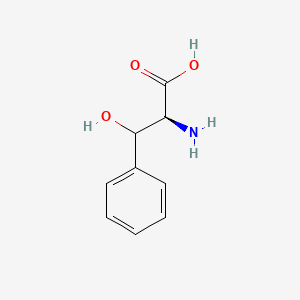

![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)

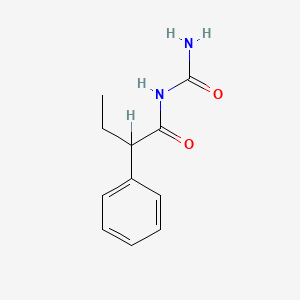

![Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7821887.png)